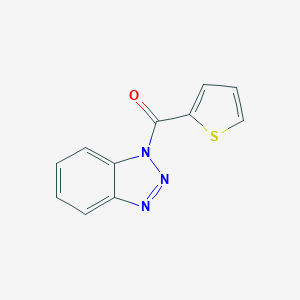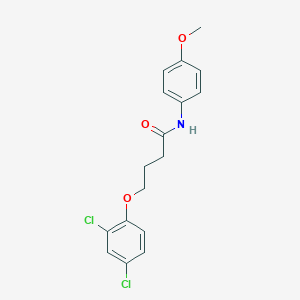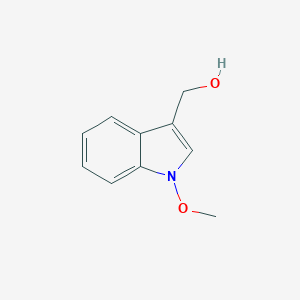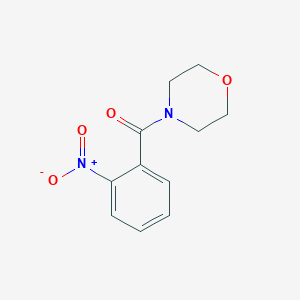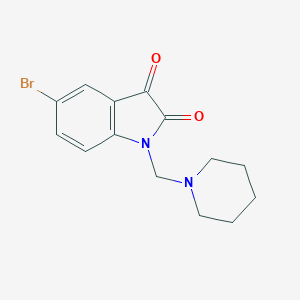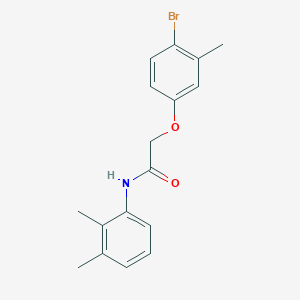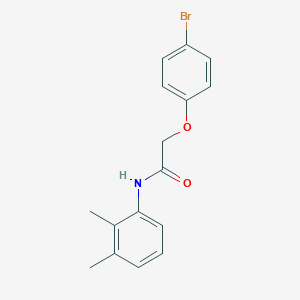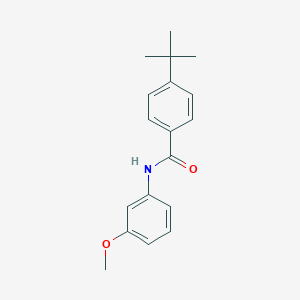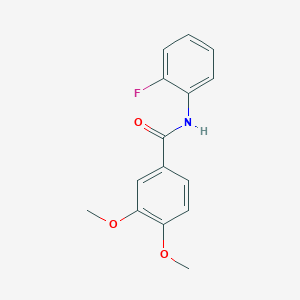![molecular formula C17H17N3 B187662 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile CAS No. 5795-18-6](/img/structure/B187662.png)
2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile, also known as SP-1, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. SP-1 is a spirocyclic compound that contains a unique structure that makes it a promising candidate for drug development.
作用機序
The mechanism of action of 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile is not fully understood. However, studies have shown that 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile can inhibit the activity of several enzymes that are involved in cancer cell growth and inflammation. 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile has been shown to modulate the activity of several neurotransmitters in the brain, which may contribute to its potential use in treating neurological disorders.
生化学的および生理学的効果
2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile has several biochemical and physiological effects. In cancer cells, 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile has been shown to inhibit cell growth and induce apoptosis. Inflammation in the body is also reduced by 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile. In the brain, 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile has been shown to modulate the activity of several neurotransmitters, which may contribute to its potential use in treating neurological disorders.
実験室実験の利点と制限
One of the advantages of using 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile in lab experiments is its unique structure, which makes it a promising candidate for drug development. Additionally, 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile has been shown to have anti-cancer and anti-inflammatory properties, which make it a potential therapeutic agent. However, one of the limitations of using 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile in lab experiments is its low yield of approximately 40%. This can make it difficult to produce large quantities of the compound for research purposes.
将来の方向性
There are several future directions for research on 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile. One area of research is to further investigate its potential use in cancer treatment. Additionally, research can be conducted to determine the optimal dosage and administration of 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile for therapeutic use. Further research can also be conducted to better understand the mechanism of action of 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile and its potential use in treating neurological disorders. Finally, research can be conducted to improve the synthesis method of 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile to increase its yield and make it more accessible for research purposes.
Conclusion
In conclusion, 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The synthesis of 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile involves a multi-step process that requires the use of several reagents. 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile has been shown to have potential therapeutic applications in several areas of research, including cancer research and neurological disorders. Further research is needed to better understand the mechanism of action of 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile and its potential use in treating various diseases.
合成法
The synthesis of 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile involves a multi-step process that requires the use of several reagents. The first step involves the condensation of 2-nitrobenzaldehyde with cyclohexanone in the presence of ammonium acetate to form 2-nitro-1-(cyclohexylmethyl)benzene. The second step involves the reduction of the nitro group to an amine group using sodium dithionite. The third step involves the cyclization of the amine group with malononitrile to form 2-spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile. The overall yield of the synthesis is approximately 40%.
科学的研究の応用
2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile has been shown to have potential therapeutic applications in several areas of research. One of the most promising areas is cancer research. Studies have shown that 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile has anti-cancer properties and can inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile has also been shown to have anti-inflammatory properties and can reduce inflammation in the body. Additionally, 2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
5795-18-6 |
|---|---|
製品名 |
2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile |
分子式 |
C17H17N3 |
分子量 |
263.34 g/mol |
IUPAC名 |
2-spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile |
InChI |
InChI=1S/C17H17N3/c18-11-14(12-19)16-15-7-3-2-6-13(15)10-17(20-16)8-4-1-5-9-17/h2-3,6-7,20H,1,4-5,8-10H2 |
InChIキー |
VNLOWPWCLSIYRF-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C(=C(C#N)C#N)N2 |
正規SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C(=C(C#N)C#N)N2 |
溶解性 |
0.8 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



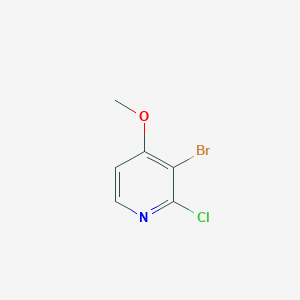
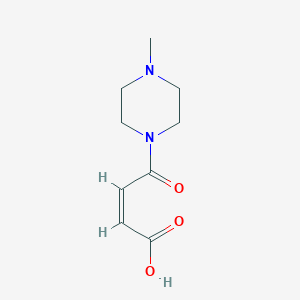
![5-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B187583.png)
